molecular formula C8H15N3 B1416544 [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1158049-15-0

[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1416544
CAS No.: 1158049-15-0
M. Wt: 153.22 g/mol
InChI Key: QXAWBMLPFWBBNE-UHFFFAOYSA-N
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Description

[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C8H16N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by the addition of formaldehyde and ammonium chloride to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halogenating agents like thionyl chloride can introduce halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

    [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: This compound is structurally similar but differs in the position of the substituent on the pyrazole ring.

    [1-methyl-3-(propan-2-yl)-1H-pyrazol-3-yl]methanamine: Another isomer with a different substitution pattern on the pyrazole ring.

Uniqueness: The uniqueness of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWBMLPFWBBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158049-15-0
Record name [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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